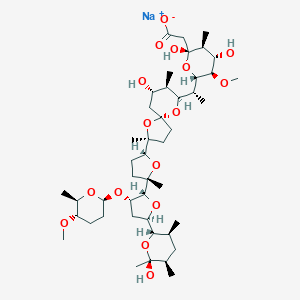
N-Nitrosodithiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitrosodithiazine (NDT) is a chemical compound that belongs to the class of nitrosamines. It is a synthetic compound that is widely used in scientific research for its potential to induce cancer in laboratory animals. NDT is a highly reactive compound that can easily form adducts with DNA and proteins, leading to the formation of mutagenic and carcinogenic lesions.
Mechanism of Action
N-Nitrosodithiazine is a potent alkylating agent that can react with DNA and proteins to form adducts. The formation of this compound-DNA adducts can lead to mutations and chromosomal aberrations, which can ultimately result in cancer. This compound can also induce oxidative stress and inflammation, which can contribute to the development of cancer.
Biochemical and Physiological Effects:
This compound has been shown to induce a wide range of biochemical and physiological effects in laboratory animals. These include DNA damage, oxidative stress, inflammation, and alterations in gene expression. This compound exposure has also been shown to affect the immune system and to promote the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
The main advantage of using N-Nitrosodithiazine in laboratory experiments is its potent carcinogenic activity. This makes it a useful tool for studying the mechanisms of carcinogenesis and for evaluating the efficacy of chemopreventive agents. However, the use of this compound is limited by its high reactivity and instability, which can make it difficult to handle and store. In addition, the carcinogenic activity of this compound is highly dependent on the dose and route of exposure, which can make it difficult to compare results between studies.
Future Directions
There are several future directions for N-Nitrosodithiazine research. One area of interest is the development of new methods for synthesizing and stabilizing this compound, which could make it easier to handle and store. Another area of interest is the development of new animal models for studying the carcinogenic activity of this compound. This could include the use of genetically modified animals or the development of new cell-based assays. Finally, there is a need for further research to better understand the mechanisms of action of this compound and to identify new targets for chemoprevention and treatment of cancer.
Synthesis Methods
N-Nitrosodithiazine can be synthesized by the reaction of sodium nitrite with dithiocarbamate salts. The reaction is carried out in acidic conditions and requires careful control of the pH and temperature. The yield of this compound is typically low, and the compound is highly unstable, making it difficult to handle and store.
Scientific Research Applications
N-Nitrosodithiazine is widely used in scientific research as a model compound for studying the mechanisms of carcinogenesis. It is a potent carcinogen that can induce tumors in a variety of animal models, including rats, mice, and hamsters. This compound is used to study the effects of chemical exposure on DNA damage, repair, and mutagenesis. It is also used to evaluate the efficacy of chemopreventive agents and to test the safety of new drugs and chemicals.
properties
CAS RN |
114282-83-6 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
150.23 g/mol |
IUPAC Name |
5-nitroso-1,3,5-dithiazinane |
InChI |
InChI=1S/C3H6N2OS2/c6-4-5-1-7-3-8-2-5/h1-3H2 |
InChI Key |
HAGCCDDROWPBPR-UHFFFAOYSA-N |
SMILES |
C1N(CSCS1)N=O |
Canonical SMILES |
C1N(CSCS1)N=O |
Other CAS RN |
114282-83-6 |
synonyms |
N-NDTH N-nitrosodithiazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enyl]phenazin-1-one](/img/structure/B219930.png)



![methyl 2-[2-[2-[[(2S)-6-amino-1-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-1-oxohexan-2-yl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B220012.png)

![4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)

![(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B220063.png)



![4-[3-(4-Chloro-phenyl)-3-oxo-propenylamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide](/img/structure/B220083.png)
